1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone
Overview
Description
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone is a complex organic compound with a unique structure that combines cyclohexyl, imidazolyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and phenyl precursors, followed by the introduction of the imidazolyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The imidazolyl group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-5-hydroxy-2-methyl-1H-indol-3-yl
- 1-cyclohexyl-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
Compared to similar compounds, 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone stands out due to its unique combination of cyclohexyl, imidazolyl, and phenyl groups. This structural diversity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-cyclohexyl-5-(imidazole-1-carbonyl)-6-phenylpiperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-19-12-11-18(21(26)23-14-13-22-15-23)20(16-7-3-1-4-8-16)24(19)17-9-5-2-6-10-17/h1,3-4,7-8,13-15,17-18,20H,2,5-6,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUORYNSIBVXYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(CCC2=O)C(=O)N3C=CN=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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